molecular formula C8H17NOS2 B15231362 N-(3-(Methylsulfinyl)butyl)thietan-3-amine

N-(3-(Methylsulfinyl)butyl)thietan-3-amine

Cat. No.: B15231362
M. Wt: 207.4 g/mol
InChI Key: TXKQNBHWXIVNFF-UHFFFAOYSA-N
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Description

N-(3-(Methylsulfinyl)butyl)thietan-3-amine: is an organic compound with the molecular formula C₈H₁₇NOS₂ It is characterized by the presence of a thietan-3-amine core structure with a 3-(methylsulfinyl)butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Methylsulfinyl)butyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 3-(methylsulfinyl)butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-(Methylsulfinyl)butyl)thietan-3-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thietan ring positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted thietan-3-amine derivatives.

Scientific Research Applications

Chemistry: N-(3-(Methylsulfinyl)butyl)thietan-3-amine is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific pathways.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(Methylsulfinyl)butyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thietan ring and the amine group can form specific interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Thietan-3-amine: Lacks the 3-(methylsulfinyl)butyl substituent, making it less complex.

    3-(Methylsulfinyl)butylamine: Lacks the thietan ring, resulting in different chemical properties.

Uniqueness: N-(3-(Methylsulfinyl)butyl)thietan-3-amine is unique due to the combination of the thietan ring and the 3-(methylsulfinyl)butyl substituent, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C8H17NOS2

Molecular Weight

207.4 g/mol

IUPAC Name

N-(3-methylsulfinylbutyl)thietan-3-amine

InChI

InChI=1S/C8H17NOS2/c1-7(12(2)10)3-4-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

TXKQNBHWXIVNFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CSC1)S(=O)C

Origin of Product

United States

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